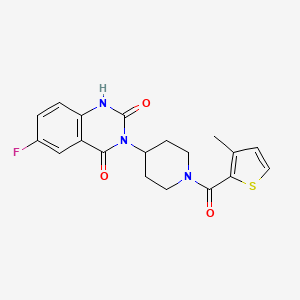

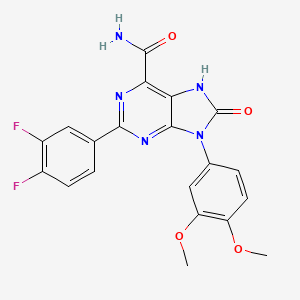

6-fluoro-3-(1-(3-methylthiophene-2-carbonyl)piperidin-4-yl)quinazoline-2,4(1H,3H)-dione

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

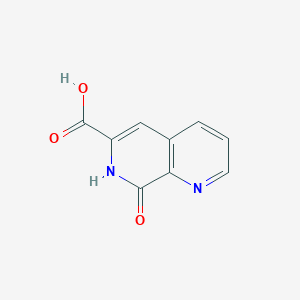

The compound "6-fluoro-3-(1-(3-methylthiophene-2-carbonyl)piperidin-4-yl)quinazoline-2,4(1H,3H)-dione" is a quinazoline derivative, a class of compounds known for their diverse biological activities. Quinazoline derivatives have been synthesized and studied for various pharmacological properties, including antiproliferative, antibacterial, antifungal, and hypotensive activities.

Synthesis Analysis

The synthesis of quinazoline derivatives often involves multi-step reactions, starting from simple precursors like fluorobenzoic acid and proceeding through key steps such as the generation of dianions of urea and intramolecular nucleophilic displacement reactions . For example, the synthesis of 3-amino-1H-quinazoline-2,4-diones is achieved by generating the dianion of urea and subsequent intramolecular nucleophilic displacement of a fluoro group to form the quinazolinedione ring . Similarly, the synthesis of 6-fluoro-3-(4-piperidinyl)-1,2-benzisoxazole derivatives involves the reaction of aromatic/heterocyclic acid chlorides with a piperidinyl precursor .

Molecular Structure Analysis

The molecular structure of quinazoline derivatives is characterized by the presence of a bicyclic quinazoline core, which can be substituted at various positions to yield compounds with different properties. For instance, the substitution of the quinazoline core with a fluorophenyl group and a propylthio group has been reported, and the crystal structure of such a compound was determined using Raman analysis and X-ray crystallography .

Chemical Reactions Analysis

Quinazoline derivatives can undergo various chemical reactions, including alkylation, oxidation, and displacement reactions. The behavior of these compounds towards alkylating and oxidizing agents has been studied, leading to the formation of various derivatives with potential biological activities . Additionally, the displacement of fluorine atoms by diamines has been described, resulting in bis(aminoalkyl)amino derivatives .

Physical and Chemical Properties Analysis

The physical and chemical properties of quinazoline derivatives are influenced by their molecular structure. These properties include solubility, melting point, and stability, which are important for their biological activity and potential as pharmaceutical agents. For example, the photostability of a quinazoline derivative was studied, revealing that the compound is more stable under acidic conditions and that the fluorine atom is conserved during photodegradation .

Scientific Research Applications

Hypotensive Agents and Blood Vessel Relaxation

Research into quinazoline derivatives has identified their potential as hypotensive agents, showing significant activity in relaxing blood vessels. Compounds with various substitutions on the quinazoline dione structure have been synthesized and evaluated, revealing that certain substitutions can lead to an enhanced hypotensive effect, with some compounds showing activity far surpassing that of papaverine, although not as potent as cinnarizine (Eguchi et al., 1991).

Antimicrobial Activity

Synthesis efforts around quinazoline-2,4(1H,3H)-dione derivatives have also targeted antimicrobial applications. Compounds synthesized through the condensation of aromatic aldehydes with quinazoline-2,4(1H,3H)-dione derivatives displayed promising antibacterial and antifungal activities, highlighting their potential in addressing drug-resistant microbial infections (Vidule, 2011).

Novel Synthetic Routes and Drug Discovery

Research into novel synthetic routes for quinazoline derivatives, including 6-fluoroquinazoline-2,4(1H,3H)-dione analogs, has opened new avenues for drug discovery and development. Techniques involving key steps such as the one-pot formation of phenylthio derivatives have been explored, underscoring the chemical versatility and potential pharmacological significance of these compounds (Chu & Claiborne, 1991).

Structure-Activity Relationship Studies

In the quest to enhance the pharmacological profiles of quinazoline derivatives, structure-activity relationship (SAR) studies have played a crucial role. These studies have informed the design of compounds with improved efficacy and reduced toxicity, guiding the synthesis of derivatives with optimized pharmacological properties for potential use in therapeutic applications (Chenard et al., 2001).

properties

IUPAC Name |

6-fluoro-3-[1-(3-methylthiophene-2-carbonyl)piperidin-4-yl]-1H-quinazoline-2,4-dione |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H18FN3O3S/c1-11-6-9-27-16(11)18(25)22-7-4-13(5-8-22)23-17(24)14-10-12(20)2-3-15(14)21-19(23)26/h2-3,6,9-10,13H,4-5,7-8H2,1H3,(H,21,26) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YFBOEKGLVIDJLG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(SC=C1)C(=O)N2CCC(CC2)N3C(=O)C4=C(C=CC(=C4)F)NC3=O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H18FN3O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

387.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-fluoro-3-(1-(3-methylthiophene-2-carbonyl)piperidin-4-yl)quinazoline-2,4(1H,3H)-dione | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1,5-Diethyl-3,7-diazabicyclo[3.3.1]nonan-9-ol](/img/structure/B2548620.png)

![(Z)-3-(benzo[d][1,3]dioxol-5-yl)-N-(5-((2-oxo-2-(4-phenylpiperazin-1-yl)ethyl)thio)-1,3,4-thiadiazol-2-yl)acrylamide](/img/structure/B2548626.png)

![1-[(3,4-dichlorobenzyl)oxy]-4-methyl-3,5-diphenyl-1H-pyrazole](/img/structure/B2548628.png)

![2-(benzenesulfonyl)-N-[5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl]acetamide](/img/structure/B2548629.png)

![3-(4-methoxyphenyl)-N-(2-(2-(p-tolyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)propanamide](/img/structure/B2548634.png)

![8-(2,5-dimethoxyphenyl)-3-(2-ethoxyethyl)-1-methyl-7-phenyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/no-structure.png)

![N-(3-(1H-pyrrolo[2,3-b]pyridin-1-yl)propyl)-3-(phenylthio)propanamide](/img/structure/B2548638.png)

![2-(dimethylamino)-1H-chromeno[2,3-b][1,6]naphthyridine-1,11(2H)-dione](/img/structure/B2548640.png)